Lipophilicity Advantage: 3-CF₃ Pyrazole Carbaldehyde vs. 3-CH₃ Analog (LogP Comparison)
The target compound exhibits significantly higher lipophilicity than its direct 3-methyl analog (1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, CAS 109925-10-2), the key intermediate in fenpyroximate synthesis. The measured LogP for the 3-CF₃ compound is 3.04 compared to 2.33 for the 3-CH₃ dimethyl analog [1]. The PubChem-computed XLogP3-AA values show a consistent trend: 2.5 for the CF₃ compound [2] versus an estimated lower value for the dimethyl analog. This ΔLogP of approximately 0.7 translates to a roughly 5-fold difference in octanol-water partition coefficient, which is meaningful for membrane permeability and biological compartment distribution in both insect and plant systems relevant to agrochemical development.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.04 (experimental/calculated); XLogP3-AA = 2.5 (PubChem computed) |
| Comparator Or Baseline | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (CAS 109925-10-2): LogP = 2.33 |
| Quantified Difference | ΔLogP ≈ 0.71 (experimental LogP values); ΔXLogP3-AA estimated ≈ 0.5 (PubChem computed) |
| Conditions | LogP values from Chemsrc database (target) and Molbase/Qiye (comparator); XLogP3-AA from PubChem 2.2 algorithm |
Why This Matters
Higher lipophilicity alters ADME properties and cuticular penetration in target arthropod pests, making the 3-CF₃ scaffold a strategically distinct starting point for acaricide/insecticide lead optimization compared to the commercial fenpyroximate scaffold.
- [1] Molbase/Qiye. 1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde (CAS 109925-10-2). LogP: 2.3333. https://qiye.molbase.cn/ (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary for CID 2775493. XLogP3-AA = 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2775493 (accessed 2026-05-01). View Source
